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Compound Name: 5-Chloroindole

CAS No.: 17433-32-1

Cat. No.: B1175398 Get Quote

Executive Summary: The "Privileged" 5-Chloro
Scaffold
In the landscape of medicinal chemistry, the indole ring is a "privileged structure"—a molecular

framework capable of binding to multiple, diverse biological targets. However, the 5-
chloroindole subclass occupies a unique functional niche. Unlike the parent indole, which is

susceptible to rapid metabolic oxidation at the C5 and C6 positions, the introduction of a

chlorine atom at C5 serves a dual purpose: it blocks metabolic hydroxylation (enhancing half-

life) and introduces a lipophilic, electron-withdrawing handle that modulates acidity (

) and enables specific halogen-bonding interactions within protein binding pockets.

This guide analyzes the biological activity of 5-chloroindole derivatives, moving beyond simple

phenotypic observations to the molecular mechanisms driving their efficacy in oncology,

infectious disease, and virology.

Medicinal Chemistry Rationale: Why 5-Chloro?
The efficacy of 5-chloroindole derivatives is not accidental; it is driven by specific

physicochemical alterations to the indole core:
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Property Effect of 5-Cl Substitution Biological Consequence

Electronic (

)

Electron-withdrawing group

(EWG)

Reduces electron density on

the indole nitrogen, increasing

N-H acidity. This strengthens

H-bond donor capability to

receptors.

Lipophilicity (

)
Increases logP

Enhances membrane

permeability, crucial for CNS

penetration and intracellular

kinase targeting.

Metabolic Stability Blocks C5-hydroxylation

Prevents rapid clearance by

Cytochrome P450 enzymes, a

common failure point for

unsubstituted indoles.

Halogen Bonding -hole formation

The chlorine atom can act as a

Lewis acid (via its

-hole) to interact with

backbone carbonyl oxygens in

target proteins.

Therapeutic Applications & Mechanisms[1][2][3]
Oncology: Kinase Inhibition and Wnt Signaling
5-Chloroindole derivatives have emerged as potent inhibitors of oncogenic kinases,

particularly EGFR and BRAF, and modulators of the Wnt/

-catenin pathway.

EGFR/BRAF Targeting: Derivatives such as 5-chloro-indole-2-carboxylates function as ATP-

competitive inhibitors. The 5-Cl group often occupies a hydrophobic pocket within the kinase

hinge region, improving affinity over the methyl-substituted analogs.

Potency:
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values as low as 29 nM against mutant EGFR cell lines.

Wnt Pathway: The compound RS4690 (a 5-chloroindole derivative) selectively inhibits

Dishevelled 1 (DVL1), a protein crucial for transducing Wnt signals.[1] By binding to the PDZ

domain of DVL1, it prevents the Frizzled-DVL interaction, thereby halting the accumulation of

-catenin and subsequent transcription of oncogenes.

Antimicrobial: Biofilm Disruption & Quorum Quenching
Unlike traditional antibiotics that kill bacteria (imposing selection pressure), 5-chloroindole
(5CI) often acts as an antivirulence agent.

Target Organisms:Uropathogenic E. coli (UPEC), Vibrio parahaemolyticus, Staphylococcus

aureus.

Mechanism: 5CI downregulates virulence genes associated with adhesion (curli fibers) and

motility (swarming). Crucially, it inhibits biofilm formation without necessarily halting

planktonic growth at lower concentrations, reducing the likelihood of resistance development.

Key Data: 5CI inhibits UPEC biofilm formation by ~67% at 20

g/mL.[2][3]

Antiviral Activity: HIV-1 and SARS-CoV-2
HIV-1: 5-chloroindole derivatives act as Non-Nucleoside Reverse Transcriptase Inhibitors

(NNRTIs) and fusion inhibitors. The hydrophobic Cl substituent enhances binding to the

hydrophobic non-substrate binding pocket of the viral reverse transcriptase.

SARS-CoV-2: Recent studies identified 5-chloropyridinyl indole carboxylates as inhibitors of

the 3CLpro (Main Protease).[4] The indole core mimics the peptide substrate, while the 5-Cl

group enhances fit within the S1' subsite of the protease.

Visualizing the Mechanisms
Structure-Activity Relationship (SAR) Map
The following diagram summarizes the critical SAR features of the 5-chloroindole scaffold.
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Caption: SAR map highlighting the functional role of specific positions on the 5-chloroindole
scaffold.

Antimicrobial Mechanism of Action
How 5-chloroindole disrupts bacterial virulence.
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Caption: Mechanism of action for 5-chloroindole mediated biofilm inhibition and virulence

reduction.

Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are standardized for

evaluating 5-chloroindole derivatives.

Protocol A: Crystal Violet Biofilm Inhibition Assay
Used to quantify the anti-biofilm activity of derivatives against UPEC or S. aureus.

Inoculum Preparation: Grow bacterial strains (e.g., UPEC) in Luria-Bertani (LB) broth at 37°C

overnight. Dilute 1:100 in fresh LB broth.
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Treatment: Add 100

L of diluted culture to a 96-well polystyrene plate. Add 5-chloroindole derivatives at varying
concentrations (e.g., 0, 10, 20, 50, 100

g/mL). Include DMSO solvent control.

Incubation: Incubate statically at 37°C for 24 hours.

Washing: Gently remove planktonic cells and wash wells 3x with sterile phosphate-buffered

saline (PBS).

Staining: Add 125

L of 0.1% crystal violet solution to each well. Incubate for 15 minutes at room temperature.

Solubilization: Wash wells 3x with PBS to remove excess dye. Air dry. Solubilize bound dye

with 150

L of 30% acetic acid or 95% ethanol.

Quantification: Measure absorbance at 570 nm using a microplate reader.

Calculation: % Inhibition =

.

Protocol B: General Synthesis of 3-Substituted 5-
Chloroindoles (Vilsmeier-Haack Formylation)
A key entry point for functionalizing the 3-position for kinase inhibitor synthesis.

Reagents: 5-Chloroindole (1.0 eq), Phosphoryl chloride (

, 1.2 eq), DMF (excess).

Setup: Cool DMF (5 mL/mmol) to 0°C in a round-bottom flask under argon.

Addition: Dropwise add
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to the DMF. Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).

Reaction: Add 5-chloroindole dissolved in DMF dropwise. Allow the mixture to warm to

room temperature, then heat to 40°C for 1-2 hours.

Quench: Pour the reaction mixture into crushed ice/water containing sodium acetate (to

buffer pH).

Workup: A precipitate (3-formyl-5-chloroindole) will form. Filter the solid, wash copiously

with water, and recrystallize from ethanol.

Validation:

NMR should show a distinct aldehyde proton signal at

ppm.

Quantitative Activity Data[7]
Table 1: Comparative Antimicrobial Potency (MIC) Source: Boya et al., 2022; Lee et al., 2021

Compound Organism
MIC (

g/mL)

Biofilm Inhibition
(at 20

g/mL)

5-Chloroindole V. parahaemolyticus 50 High

5-Chloroindole UPEC (E. coli) 75 66%

4-Chloroindole UPEC (E. coli) 75 72%

Indole (Parent) V. parahaemolyticus 400 < 10%

7-Chloroindole V. parahaemolyticus 200 Moderate

Table 2: Anticancer Activity (Kinase Inhibition) Source: BenchChem; NIH PMC9905
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Compound Target
/

(nM)

Notes

5-Cl-indole-2-

carboxylate deriv.
EGFR (WT) 68 - 85

Comparable to

Erlotinib

5-Cl-indole-2-

carboxylate deriv.
EGFR (T790M) 9.5

Potent against

resistant mutant

RS4690 (5-Cl

derivative)
DVL1 (Wnt) 490

Selective Wnt

pathway inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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